molecular formula C23H27NO B13992369 3-{[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)amino]methyl}[1,1'-biphenyl]-4-ol CAS No. 57553-16-9

3-{[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)amino]methyl}[1,1'-biphenyl]-4-ol

Cat. No.: B13992369
CAS No.: 57553-16-9
M. Wt: 333.5 g/mol
InChI Key: OUMRNKSTLMHUAQ-UHFFFAOYSA-N
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Description

3-{[(Tricyclo[3311~3,7~]decan-1-yl)amino]methyl}[1,1’-biphenyl]-4-ol is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)amino]methyl}[1,1’-biphenyl]-4-ol typically involves multiple steps. The starting material is often a tricyclo[3.3.1.1~3,7~]decane derivative, which undergoes a series of reactions to introduce the amino and biphenyl groups. Common reagents used in these reactions include various amines, biphenyl derivatives, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-{[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)amino]methyl}[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may yield simpler hydrocarbons.

Scientific Research Applications

3-{[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)amino]methyl}[1,1’-biphenyl]-4-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)amino]methyl}[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[3.3.1.1~3,7~]decane: A simpler tricyclic compound with similar structural features.

    1-Adamantanol: Another tricyclic compound with a hydroxyl group.

    2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-3-(tricyclo[3.3.1.1~3,7~]decan-1-ylimino)isoindolin-1-one: A more complex tricyclic compound with additional functional groups.

Uniqueness

3-{[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)amino]methyl}[1,1’-biphenyl]-4-ol is unique due to its combination of a tricyclic structure with an amino and biphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

57553-16-9

Molecular Formula

C23H27NO

Molecular Weight

333.5 g/mol

IUPAC Name

2-[(1-adamantylamino)methyl]-4-phenylphenol

InChI

InChI=1S/C23H27NO/c25-22-7-6-20(19-4-2-1-3-5-19)11-21(22)15-24-23-12-16-8-17(13-23)10-18(9-16)14-23/h1-7,11,16-18,24-25H,8-10,12-15H2

InChI Key

OUMRNKSTLMHUAQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCC4=C(C=CC(=C4)C5=CC=CC=C5)O

Origin of Product

United States

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